REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].[C:13](Cl)(=[O:16])[CH:14]=[CH2:15].Cl>C(N(CC)CC)C.C1(C)C=CC=CC=1>[C:13]([O:12][C:6]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:16])[CH:14]=[CH2:15]
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Name
|
|
Quantity
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32.8 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 300-ml four-necked flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel
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Type
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ADDITION
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Details
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was added dropwise at a reaction temperature of 30° C. over 1 hour
|
Duration
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1 h
|
Type
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WASH
|
Details
|
the reaction solution was washed with water, and toluene
|
Type
|
CUSTOM
|
Details
|
was then removed from the organic layer by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 43.0 g of a crude product (yield, 99%)
|
Type
|
DISTILLATION
|
Details
|
This crude product was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC1=C(C=C(C=C1)C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |